molecular formula C14H28N2O2 B2370029 Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate CAS No. 2209078-46-4

Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate

Cat. No. B2370029
M. Wt: 256.39
InChI Key: VWRKQRQSRQLHAK-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate is 1S/C14H28N2O2/c1-13(2,3)7-10-8-15-9-11(10)16-12(17)18-14(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,16,17)/t10-,11-/m1/s1 . This code represents the molecular structure of the compound.

Scientific Research Applications

1. Asymmetric Synthesis

Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate is used in asymmetric synthesis. For example, it is involved in the enantioselective nitrile anion cyclization for the efficient synthesis of chiral pyrrolidines, which are important intermediates in the synthesis of various biologically active compounds (Chung et al., 2005).

2. Chemical Transformations

This compound is key in various chemical transformations. It undergoes reactions like lithiation, reacting with electrophiles to yield substituted derivatives (Smith et al., 2013). Additionally, it plays a role in photoredox-catalyzed amination, enabling the synthesis of diverse compounds under mild conditions (Wang et al., 2022).

3. Intermediate in Synthesis Processes

It serves as a crucial intermediate in the enantioselective synthesis of other chemical entities, such as carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

4. Involvement in Molecular Interactions

This compound contributes to the understanding of molecular interactions like hydrogen bonds between different chemical groups, offering insights into the structural orientation and interactions of complex molecules (Baillargeon et al., 2014).

5. Drug Intermediate Synthesis

It is used in synthesizing drug intermediates, demonstrating its relevance in the pharmaceutical industry. For instance, it's used in creating intermediates for important drugs, reflecting its versatility and importance in drug synthesis processes (Min, 2010).

6. Involvement in Organic Electronics

The compound finds application in the synthesis of materials for organic electronics, indicating its utility in material science and engineering. This includes the creation of luminescent materials and polymers with specific properties (Song et al., 2016).

properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-13(2,3)7-10-8-15-9-11(10)16-12(17)18-14(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,16,17)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRKQRQSRQLHAK-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.